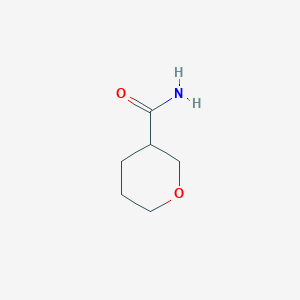

tetrahydro-2H-pyran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGSULFSVLOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627711 | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-21-0 | |

| Record name | Tetrahydro-2H-pyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"tetrahydro-2H-pyran-3-carboxamide" chemical structure and IUPAC name

Structural Dynamics, Synthetic Pathways, and Medicinal Utility [1]

Executive Summary

Tetrahydro-2H-pyran-3-carboxamide (CAS: 18729-21-0) represents a critical pharmacophore in modern fragment-based drug discovery (FBDD).[1] Unlike its 4-substituted isomer, which possesses a plane of symmetry, the 3-substituted variant introduces a stereogenic center at the C3 position, offering vectors for chirality-driven selectivity in protein-ligand interactions. This guide provides a rigorous analysis of its structural properties, a validated protocol for its synthesis from the corresponding carboxylic acid, and an evaluation of its conformational energetics.

Structural Identity and Nomenclature

The IUPAC designation tetrahydro-2H-pyran-3-carboxamide describes a saturated six-membered heterocycle containing one oxygen atom, substituted at the meta-position (relative to the oxygen) with a carboxamide group.[1]

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | Tetrahydro-2H-pyran-3-carboxamide | Preferred IUPAC Name (PIN) |

| CAS Number | 18729-21-0 | Racemic mixture |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| H-Bond Donors | 2 | Amide -NH₂ |

| H-Bond Acceptors | 2 | Ring Oxygen, Amide Carbonyl |

| LogP (Calc) | -0.6 to -0.3 | Highly polar, water-soluble |

Stereochemical Definition

The molecule possesses a single chiral center at C3.[1] Consequently, it exists as a pair of enantiomers: (3R)-tetrahydro-2H-pyran-3-carboxamide and (3S)-tetrahydro-2H-pyran-3-carboxamide.[1] In medicinal chemistry, resolving these enantiomers is crucial as they project the amide hydrogen-bond network into distinct spatial quadrants.

Figure 1: Stereochemical relationship of the enantiomers. The C3 position dictates the spatial orientation of the amide warhead.

Conformational Analysis

Understanding the 3D geometry of the tetrahydropyran (THP) ring is vital for predicting binding affinity.[1]

The Chair Conformation & Substituent Preference

The THP ring predominantly adopts a chair conformation, analogous to cyclohexane. However, the presence of the oxygen atom at position 1 alters the bond lengths (C-O is shorter than C-C), slightly distorting the chair.

For a substituent at C3, the equilibrium between equatorial and axial orientations is governed by 1,3-diaxial interactions and electrostatic forces.

-

Steric Dominance: The carboxamide group is relatively bulky.[1] In the axial position, it experiences steric repulsion from the axial hydrogens at C1 and C5. Therefore, the equatorial conformer is thermodynamically favored by approximately 1.2–1.6 kcal/mol.

-

Electronic Factors: Unlike the C2 position (where the anomeric effect prefers axial electronegative substituents), the C3 position is distal to the ring oxygen's lone pairs, making sterics the primary driver.

Figure 2: Conformational equilibrium.[1] The equatorial preference is driven by the avoidance of 1,3-diaxial steric clashes.

Synthetic Protocol: Acid-Amine Coupling

While synthesis from nitriles is possible, the most robust and "self-validating" method for research applications is the amidation of tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3).[1] This route avoids the use of harsh thionyl chloride, preserving the integrity of the ether linkage.

Mechanistic Rationale

We utilize 1,1'-Carbonyldiimidazole (CDI) as the activation agent.[1]

-

Why CDI? It generates an active acyl imidazole intermediate in situ, releasing only CO₂ and imidazole as byproducts.[1] This allows for a "one-pot" reaction without the need for acidic scavengers that might be required with acid chlorides.

-

Ammonia Source: Ammonium acetate or aqueous ammonia can be used, but ammonium carbonate is often preferred in solid-phase compatible workflows for its ease of handling.[1]

Step-by-Step Methodology

Reagents:

-

Substrate: Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq)[1]

-

Activator: CDI (1.1 eq)[1]

-

Nucleophile: Ammonium Carbonate (3.0 eq) or 28% NH₄OH[1]

-

Solvent: Anhydrous DMF or THF[1]

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with tetrahydro-2H-pyran-3-carboxylic acid (10 mmol) and anhydrous THF (50 mL).

-

Addition: Add CDI (11 mmol) portion-wise at 0°C under nitrogen. Observation: Vigorous evolution of CO₂ gas confirms activation.

-

Incubation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

-

Amidation: Cool the solution back to 0°C. Add ammonium carbonate (30 mmol) or dropwise addition of aqueous ammonia.

-

Completion: Stir at RT for 3–12 hours. Monitor by TLC (System: 10% MeOH in DCM). The acid spot (low R_f) should disappear, replaced by the amide (mid R_f).

-

Workup: Concentrate the THF. Dilute the residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Figure 3: One-pot synthesis workflow via CDI activation.[1] This route minimizes side reactions common with acid chlorides.

Medicinal Chemistry Applications

The tetrahydro-2H-pyran-3-carboxamide moiety is not merely a solvent or reagent; it is a high-value Fsp³-rich scaffold .[1]

Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this molecule serves as an ideal "starting fragment":

-

Solubility: The ether oxygen and amide group provide high aqueous solubility.[1]

-

Vectors: The amide nitrogen offers a vector for growing the molecule into hydrophobic pockets (e.g., via reductive amination or coupling).[1]

-

Metabolic Stability: The THP ring is generally more metabolically stable than its tetrahydrofuran (THF) counterparts due to lower ring strain and reduced susceptibility to oxidative ring opening.[1]

Known Pharmacological Relevance

Derivatives of this scaffold have been investigated in:

-

Kinase Inhibitors: The amide acts as a hinge-binder, accepting hydrogen bonds from the backbone NH of the kinase hinge region.

-

SGLT2 Inhibitors: The pyran ring mimics the glucose pyranose ring, serving as a bioisostere in sugar-mimetic drugs.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16767361, Tetrahydro-2H-pyran-3-carboxylic acid.[1] Retrieved from [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for conformational analysis of heterocycles and amide coupling mechanisms).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (Context for CDI protocol selection).

Sources

The Strategic Utility of Tetrahydro-2H-pyran-3-carboxamide in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing a diverse array of vectors for molecular recognition. Among these privileged motifs, the tetrahydropyran ring has emerged as a particularly valuable component of numerous marketed drugs and clinical candidates. This guide focuses on a versatile and increasingly important building block: tetrahydro-2H-pyran-3-carboxamide . We will explore its synthesis, key chemical transformations, and strategic applications, providing a comprehensive resource for researchers leveraging this scaffold in their synthetic endeavors. The tetrahydropyran nucleus is a fundamental component of many biologically significant molecules, contributing to a wide range of pharmacological activities including antimicrobial, antiviral, and antitumor effects.

Physicochemical Properties and Stereochemical Considerations

Tetrahydro-2H-pyran-3-carboxamide is a chiral molecule, and as with most pharmaceutical applications, control over its stereochemistry is paramount. The biological activity of enantiomers can vary significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | White solid | Inferred from similar compounds |

| Chirality | Exists as (R) and (S) enantiomers | General chemical principles |

Note: Experimental values for properties like melting point and specific rotation will depend on the enantiomeric purity.

The pyran ring exists in a chair conformation, and the substituents at the 3-position can adopt either an axial or equatorial orientation. The conformational preference will be influenced by the steric and electronic nature of other substituents on the ring. Understanding and controlling these stereochemical features are critical for the successful application of this building block.

Synthesis of Tetrahydro-2H-pyran-3-carboxamide: A Practical Approach

The most direct and common route to tetrahydro-2H-pyran-3-carboxamide is through the amidation of its corresponding carboxylic acid, tetrahydro-2H-pyran-3-carboxylic acid. This transformation can be achieved through several reliable methods.

Method 1: Acyl Chloride Formation Followed by Aminolysis

This robust, two-step one-pot procedure is a classic and highly effective method for amide bond formation.[1] The carboxylic acid is first activated by conversion to the more reactive acyl chloride, which is then subjected to nucleophilic attack by ammonia.

Workflow for Acyl Chloride Mediated Amidation:

Caption: General workflow for the synthesis of amides from carboxylic acids via an acyl chloride intermediate.

Detailed Experimental Protocol:

Synthesis of Tetrahydro-2H-pyran-3-carboxamide

-

Step 1: Acyl Chloride Formation

-

To a solution of tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Slowly add thionyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

The resulting solution of tetrahydro-2H-pyran-3-carbonyl chloride is used directly in the next step without isolation.

-

-

Step 2: Aminolysis

-

Cool the solution of the acyl chloride back to 0 °C.

-

Slowly add aqueous ammonia (28-30%, 5.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude tetrahydro-2H-pyran-3-carboxamide.

-

The product can be further purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases and are easily removed.

-

Catalytic DMF is used to facilitate the formation of the Vilsmeier reagent in situ, which is the active species in the conversion of the carboxylic acid to the acyl chloride.

-

Low temperature during the addition of ammonia is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

-

Aqueous ammonia provides both the nucleophile and the base to neutralize the HCl generated during the reaction.[1]

Method 2: Peptide Coupling Reagents

For more sensitive substrates or when milder conditions are required, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can be employed. This method avoids the formation of the harsh acyl chloride intermediate.

Workflow for EDC/HOBt Mediated Amidation:

Caption: General workflow for amide synthesis using peptide coupling reagents.

Applications in Organic Synthesis and Drug Development

Tetrahydro-2H-pyran-3-carboxamide serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxamide functionality can be further elaborated, or it can serve as a key pharmacophoric element for target binding.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

To illustrate the utility of tetrahydro-2H-pyran-3-carboxamide, let's consider its application in the synthesis of a hypothetical kinase inhibitor. In this example, the carboxamide nitrogen can be used as a nucleophile in a substitution reaction, and the pyran ring provides a desirable three-dimensional scaffold.

Synthetic Scheme:

Caption: Hypothetical application of tetrahydro-2H-pyran-3-carboxamide in the synthesis of a kinase inhibitor.

In this hypothetical synthesis, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed to couple the carboxamide nitrogen with a heteroaryl chloride. This reaction would lead to the formation of a more complex molecule with potential biological activity. The tetrahydropyran ring in the final product would contribute to its overall shape and physicochemical properties, potentially enhancing its binding affinity to the target kinase.

Stereoselective Synthesis and Chiral Resolution

As mentioned earlier, controlling the stereochemistry of tetrahydro-2H-pyran-3-carboxamide is crucial. This can be achieved through two main strategies:

-

Asymmetric Synthesis: Starting from achiral precursors, a chiral catalyst or auxiliary can be used to induce stereoselectivity during the formation of the tetrahydropyran ring. Various methods for the asymmetric synthesis of tetrahydropyrans have been reported, offering routes to enantiomerically enriched building blocks.

-

Chiral Resolution: A racemic mixture of tetrahydro-2H-pyran-3-carboxamide or its carboxylic acid precursor can be separated into its individual enantiomers. This can be accomplished through classical resolution with a chiral resolving agent or by using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). For carboxylic acids, chiral stationary phases like Chiralcel® OD-H or Chiralpak® AD are often effective.[2]

Conclusion

Tetrahydro-2H-pyran-3-carboxamide is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its functional handles allow for a wide range of chemical transformations. The inherent chirality of the molecule necessitates careful consideration of stereochemistry, which can be controlled through either asymmetric synthesis or chiral resolution. As the demand for novel drug candidates with improved physicochemical properties continues to grow, the strategic use of saturated heterocyclic scaffolds like tetrahydro-2H-pyran-3-carboxamide will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

GSRS. (n.d.). TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE. Retrieved from [Link]

- Ghoneim, A. A., & Ali, M. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

Sources

A Comprehensive Technical Guide to Tetrahydro-2H-pyran-3-carboxamide for Researchers and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) moiety is a privileged heterocyclic scaffold frequently incorporated into the architecture of biologically active molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable building block in medicinal chemistry. Tetrahydro-2H-pyran-3-carboxamide, in particular, represents a versatile synthon and a key structural alert in the analysis of certain pharmaceutical compounds. This guide offers a comprehensive overview of its commercial availability, robust analytical characterization, and potential applications in drug discovery, with a focus on providing actionable insights for laboratory practice.

Commercial Sourcing and Availability

Acquiring high-quality starting materials is a critical first step in any research and development endeavor. Tetrahydro-2H-pyran-3-carboxamide (CAS No. 18729-21-0) and its more frequently encountered analogue, (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide (CAS No. 1296129-15-1 or 1050631-82-7), an impurity of the cholesterol-lowering drug Ezetimibe, are available from a range of commercial suppliers. The choice of supplier will often depend on the required purity, scale, and intended application (e.g., as a reference standard for impurity profiling or as a building block for synthesis).

Below is a comparative table of prominent commercial suppliers for these compounds. Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.

| Supplier | Compound Offered | CAS Number | Typical Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology, Inc. | Tetrahydro-2H-pyran-3-carboxamide | 18729-21-0 | ≥98% | Milligrams to grams | Research grade chemical.[1] |

| Leap Chem Co., Ltd. | Tetrahydro-2H-pyran-3-carboxamide | 18729-21-0 | Not specified | Bulk and laboratory | Fine chemicals supplier for R&D and production. |

| Simson Pharma Limited | (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide | 1050631-82-7 | High purity | Custom synthesis | Offered as a pharmaceutical impurity standard. |

| Veeprho | Ezetimibe Cyclic Ether Impurity (Racemic and specific isomers) | 1050631-82-7, 1296129-15-1 | High purity with characterization data | Milligrams to grams | Provided with comprehensive analytical data (HPLC, MS, NMR).[2] |

| Clearsynth | Ezetimibe tetrahydropyran analog | 1050631-82-7 | High purity | Milligrams to grams | Supplied with a Certificate of Analysis. |

| Pharmaffiliates | (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide | 1296129-15-1 | Pharmaceutical standard | Milligrams to grams | Categorized as an impurity, metabolite, and fine chemical.[3] |

| Chemicea Pharmaceuticals Pvt Ltd | (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide | Not Available | Not specified | Custom Synthesis | Offers custom synthesis of specific isomers.[4] |

Scientific Integrity & Logic: Synthesis and Analytical Validation

A cornerstone of robust scientific research is the unambiguous characterization of all chemical entities. This section provides an overview of the synthesis and detailed analytical protocols for the validation of tetrahydro-2H-pyran-3-carboxamide and its derivatives, ensuring the trustworthiness and reproducibility of experimental results.

Synthesis Overview

The synthesis of tetrahydropyran rings is a well-established area of organic chemistry, with numerous methods available for the stereocontrolled construction of this scaffold.[5] For the specific case of (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, it is typically formed as a degradation product of Ezetimibe under alkaline conditions.[2] The mechanism involves an intramolecular cyclization.

For novel synthesis of tetrahydropyran carboxamides, multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to generate a diverse range of derivatives in a single step.[2] These strategies are particularly valuable in a drug discovery setting for the rapid generation of compound libraries for screening.

Analytical Validation Protocols

Accurate and precise analytical methods are paramount for the quality control of raw materials and the characterization of newly synthesized compounds. The following are detailed protocols for the analysis of tetrahydro-2H-pyran-3-carboxamide derivatives.

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[6] A validated HPLC method for the analysis of the Ezetimibe-related tetrahydropyran carboxamide is described in the literature, primarily for impurity profiling in drug products.[7]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to resolve the main peak from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230-250 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Caption: A generalized workflow for HPLC-based purity analysis.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] For quantitative NMR (qNMR), precise experimental conditions and data processing are essential to ensure accuracy.[8][9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

-

For qNMR, accurately weigh and add a known amount of an internal standard with a certified purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Ensure proper shimming of the magnetic field to obtain sharp and symmetrical peaks.

-

Set the pulse angle to 90° for quantitative measurements.

-

Use a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals of interest. For qNMR, compare the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard to calculate the purity or concentration.

-

Caption: A standard workflow for quantitative NMR (qNMR) analysis.

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and for obtaining structural information through fragmentation patterns.[6] When coupled with HPLC (LC-MS), it becomes an invaluable tool for impurity identification.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Chromatography: The HPLC conditions can be similar to those described for purity analysis. The mobile phase should be compatible with the ionization source of the mass spectrometer (e.g., using volatile buffers like ammonium formate or ammonium acetate).

-

Ionization: Electrospray ionization (ESI) is a common choice for this type of molecule, and can be run in either positive or negative ion mode.

-

Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of the parent compound and any co-eluting impurities. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

-

Data Analysis: Extract the mass spectra for the peaks of interest from the total ion chromatogram. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the expected molecular formula.

Caption: A simplified workflow for LC-MS based molecular weight verification.

Applications in Research and Drug Development

While often studied in the context of being a pharmaceutical impurity, the tetrahydropyran carboxamide scaffold has broader implications for medicinal chemistry and drug discovery. The tetrahydropyran ring system is a common feature in many natural products with potent biological activities.[10]

The carboxamide functional group is also a key pharmacophoric element, capable of participating in multiple hydrogen bonding interactions with biological targets. The combination of the tetrahydropyran ring and the carboxamide group makes this scaffold an attractive starting point for the design of novel therapeutic agents.

Recent research has highlighted the diverse biological activities of tetrahydropyran derivatives, including their use as:

-

Antitumor agents: The tetrahydropyran scaffold has been incorporated into novel compounds with promising anticancer activity.[1]

-

HIV protease inhibitors: Tetrahydropyran and related heterocyclic derivatives have been explored as scaffolds in the design of new HIV protease inhibitors.[7]

-

CNS therapeutics: Tetrahydropyridine derivatives, which are structurally related to tetrahydropyrans, have shown potential as therapeutics for neurological disorders.[11]

For researchers in drug discovery, tetrahydro-2H-pyran-3-carboxamide can serve as a valuable starting material or fragment for the synthesis of new chemical entities. Its straightforward functionalization at the amide nitrogen and potential for stereochemical diversity at the pyran ring offer numerous avenues for chemical exploration and the development of structure-activity relationships (SAR).

Conclusion

Tetrahydro-2H-pyran-3-carboxamide and its derivatives are important molecules in the field of pharmaceutical sciences. A thorough understanding of their commercial availability, robust analytical characterization, and potential applications is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these key aspects, offering practical protocols and insights to support scientific endeavors in this area. By adhering to rigorous analytical practices and exploring the synthetic versatility of this scaffold, the scientific community can continue to leverage the potential of tetrahydropyran-based molecules in the pursuit of new and improved therapeutics.

References

- Santa Cruz Biotechnology, Inc. (n.d.). Tetrahydro-2H-pyran-3-carboxamide.

- CN112557558B - Method for detecting SCH59566 impurity content in ezetimibe simvastatin tablets. (n.d.). Google Patents.

-

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

- US9481674B1 - Dihydropyrrolopyridine inhibitors of ROR-gamma. (n.d.). Google Patents.

-

Ezetimibe Cyclic Ether Impurity (Racemic Mixture) | CAS 1050631-82-7. (n.d.). Veeprho. Retrieved from [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). RSC Publishing. Retrieved from [Link]

-

A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

SOP for HPLC Analysis and Documentation. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved from [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). NIH. Retrieved from [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 4. (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide | CAS No- NA | NA [chemicea.com]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. mdpi.com [mdpi.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of Tetrahydro-2H-pyran-3-carboxamide Analogs for Drug Discovery

Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in contemporary drug discovery, frequently utilized as a bioisosteric replacement for cyclohexane and other carbocyclic fragments. Its inclusion is a strategic choice aimed at optimizing the physicochemical properties of drug candidates. The endocyclic oxygen atom in the THP moiety can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with biological targets. Furthermore, compared to its carbocyclic counterpart, the THP scaffold generally imparts lower lipophilicity, which can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) profile, including enhanced aqueous solubility and reduced metabolic liability. These advantageous properties have led to the incorporation of THP motifs in a wide array of approved therapeutics and clinical candidates. This guide provides a detailed, modular synthetic strategy for the preparation of a library of novel tetrahydro-2H-pyran-3-carboxamide analogs, starting from readily available precursors and culminating in a robust amide coupling protocol for analog generation.

Strategic Overview of the Synthetic Approach

The synthesis of a diverse library of tetrahydro-2H-pyran-3-carboxamide analogs requires a flexible and reliable synthetic route. The strategy outlined herein is modular, allowing for variation at the final stage to generate a multitude of analogs from a common advanced intermediate. The overall workflow is divided into three primary stages:

-

Core Scaffold Synthesis: Construction of a substituted dihydropyran ring system via a Hetero-Diels-Alder reaction, which strategically places a functional handle for the future carboxamide group.

-

Intermediate Maturation: Conversion of the initial cycloadduct into the key saturated carboxylic acid intermediate, tetrahydro-2H-pyran-3-carboxylic acid, through a sequence of hydrolysis and hydrogenation.

-

Analog Derivatization: Amide coupling of the key intermediate with a diverse panel of primary and secondary amines to generate the final library of carboxamide analogs.

This approach is designed to be robust and adaptable, allowing researchers to efficiently explore the structure-activity relationships (SAR) of this important chemical class.

Caption: Overall synthetic workflow for the preparation of tetrahydro-2H-pyran-3-carboxamide analogs.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-3-carboxylate (Intermediate 1)

The cornerstone of this synthesis is the Hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered heterocycles.[1] In this protocol, we utilize acrolein as the dienophile and ethyl 2-(vinyloxy)acetate as the electron-rich diene. The reaction is facilitated by a Lewis acid catalyst, which activates the dienophile towards cycloaddition.

Protocol 3.1: Hetero-Diels-Alder Reaction

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: To the cooled DCM, add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.5 mol%) as the Lewis acid catalyst.

-

Reagent Addition: Slowly add acrolein (1.0 eq) to the stirred solution. After 15 minutes, add ethyl 2-(vinyloxy)acetate (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford Ethyl 3,4-dihydro-2H-pyran-3-carboxylate as a colorless oil.

-

Causality and Expertise: The choice of a Lewis acid like Yb(OTf)₃ is critical as it coordinates to the carbonyl oxygen of acrolein, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[1] This enhanced electrophilicity significantly accelerates the cycloaddition with the electron-rich enol ether. Performing the reaction at low temperatures (-78 °C) is essential to control the regioselectivity and prevent polymerization of the acrolein.

Stage 2: Preparation of Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2)

With the dihydropyran core established, the next steps involve converting the ester to a carboxylic acid and saturating the ring to yield the stable tetrahydropyran scaffold.

Protocol 3.2.1: Saponification of the Ester

-

Reaction Setup: In a round-bottom flask, dissolve the dihydropyran ester from Protocol 3.1 (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,4-dihydro-2H-pyran-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 3.2.2: Catalytic Hydrogenation

-

Reactor Setup: Dissolve the crude 3,4-dihydro-2H-pyran-3-carboxylic acid (1.0 eq) in methanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi). Stir the reaction vigorously at room temperature.[2]

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2) as a solid or viscous oil. Verify the structure and purity by NMR and LC-MS.

-

Self-Validation: The successful removal of the double bond can be readily confirmed by ¹H NMR spectroscopy, where the characteristic signals of the vinylic protons will be absent, and new signals corresponding to the saturated ring protons will appear.

Stage 3: Synthesis of Tetrahydro-2H-pyran-3-carboxamide Analogs

The final stage of the synthesis involves the coupling of the key carboxylic acid intermediate with a library of diverse amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) is a widely adopted and reliable method for amide bond formation, minimizing side reactions and racemization.[3]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[3]

Protocol 3.3: EDC/HOBt Amide Coupling

-

Reaction Setup: In a vial, dissolve Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2, 1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

-

Coupling Agent Addition: Cool the vial to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final Tetrahydro-2H-pyran-3-carboxamide analog .

-

Trustworthiness of the Protocol: The inclusion of HOBt is crucial. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable, less prone to racemization (if chiral centers are present), and less susceptible to intramolecular rearrangement to form an N-acylurea byproduct, thus ensuring a cleaner reaction and higher yield of the desired amide.[3] The aqueous workup is designed to remove the water-soluble urea byproduct of EDC, excess HOBt, and the DIPEA salt.[4]

Data Presentation: Representative Analog Library

The following table illustrates a representative set of analogs that can be synthesized using Protocol 3.3, showcasing the modularity of the approach.

| Entry | Amine (R¹R²NH) | Product Structure | Yield (%) | Purity (LC-MS) |

| 1 | Aniline | (Structure Image) | 85 | >98% |

| 2 | Benzylamine | (Structure Image) | 91 | >99% |

| 3 | Morpholine | (Structure Image) | 88 | >99% |

| 4 | (R)-1-Phenylethanamine | (Structure Image) | 79 | >97% |

| 5 | 4-Fluoroaniline | (Structure Image) | 82 | >98% |

Note: Yields and purities are representative and may vary depending on the specific amine and purification method.

Conclusion

This application note provides a comprehensive and logically structured guide for the synthesis of tetrahydro-2H-pyran-3-carboxamide analogs. By dissecting the synthesis into three distinct stages—core formation, intermediate maturation, and derivatization—researchers can efficiently produce a diverse library of compounds for biological screening. The detailed protocols, supported by mechanistic insights and justifications for experimental choices, ensure that the methodologies are both reproducible and adaptable. This robust synthetic platform enables the systematic exploration of the chemical space around the privileged tetrahydropyran scaffold, facilitating the discovery of novel drug candidates with optimized properties.

References

-

Hetero-Diels-Alder Reactions. Scribd.[Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.[Link]

- Hydrogenation of carboxylic acids to increase yield of aromatics.

-

Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed.[Link]

-

Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Diels Alder Reaction. YouTube.[Link]

- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

The Diels-Alder Reaction. Master Organic Chemistry.[Link]

-

Hetero-Diels–Alder reactions of perfluoroalkyl thioamides with electron-rich 1,3-dienes: synthesis of new 2-aminosubstituted-3,6-dihydro-2H-thiopyrans and related compounds. Semantic Scholar.[Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate.[Link]

-

Furfuryl alcohol. Wikipedia.[Link]

-

EDC Coupling Mechanism. YouTube.[Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC - NIH.[Link]

-

ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Diels-Alder Reaction. Organic Chemistry Portal.[Link]

- Hydrogenation of carboxylic acids.

-

Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.[Link]

-

EDC-HOBt Amide coupling workup help. Reddit.[Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.[Link]

-

Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions.[Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

Sources

Application Note: Tetrahydro-2H-pyran-3-carboxamide as a Pharmaceutical Impurity Standard

[1][2]

Abstract

This application note provides a comprehensive guide for the identification, quantification, and control of tetrahydro-2H-pyran-3-carboxamide (CAS 18729-21-0) and its structural analogs in pharmaceutical substances.[1] While often encountered as a degradation product of nitrile intermediates or a side-product in amide coupling reactions, this scaffold presents unique analytical challenges due to its high polarity and weak UV chromophore. This guide outlines a self-validating analytical protocol using LC-MS/CAD, details the impurity’s origin pathways, and provides a regulatory framework compliant with ICH Q3A/B guidelines.

Part 1: Chemical Profile & Regulatory Context

Chemical Identity & Properties

Tetrahydro-2H-pyran-3-carboxamide is a saturated heterocyclic amide.[1] In drug development, it frequently appears as a "core impurity" where the pyran ring is a scaffold for more complex APIs (e.g., Ezetimibe analogs, SGLT2 inhibitors).

| Property | Data |

| Chemical Name | Tetrahydro-2H-pyran-3-carboxamide |

| CAS Number | 18729-21-0 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Stereochemistry | One chiral center at C3.[1] Typically exists as a racemate in process streams unless chiral resolution is performed. |

| Solubility | High water solubility; soluble in MeOH, ACN. |

| UV Absorbance | Weak (λmax < 210 nm); lacks conjugated π-systems.[1] |

Origin & Fate Mapping

Understanding the source of the impurity is critical for control.

-

Route A (Hydrolysis): Hydrolysis of tetrahydro-2H-pyran-3-carbonitrile intermediates under basic or acidic aqueous workups.[1]

-

Route B (Amidation): Incomplete coupling of tetrahydro-2H-pyran-3-carboxylic acid where the activated ester reacts with ammonia or residual amine sources.[1]

Regulatory Framework (ICH Q3A/B)

Under ICH Q3A(R2), this impurity is classified as an Organic Impurity (Degradation Product or Process-Related).[1]

-

Reporting Threshold: 0.05% (if max daily dose > 1g) or 0.1% (if < 1g).

-

Identification Threshold: 0.10% or 1.0 mg/day intake (whichever is lower).[1]

-

Qualification Threshold: 0.15% or 1.0 mg/day intake (whichever is lower).

Part 2: Analytical Strategy & Protocols

Expert Insight: The primary failure mode in detecting this impurity is reliance on standard UV detection (254 nm). Due to the lack of conjugation, this molecule is effectively invisible at standard wavelengths. The protocol below utilizes Charged Aerosol Detection (CAD) or LC-MS for robust quantification.

Visualization: Analytical Decision Tree

Caption: Decision tree for selecting the appropriate detection method based on the impurity's structural substitution.

Protocol A: LC-MS/CAD for Non-UV Active Impurity

This is the Gold Standard method for the simple tetrahydro-2H-pyran-3-carboxamide.[1]

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: 90:10 Water:Acetonitrile (to match initial gradient).

Instrument Parameters:

-

Column: Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm (or equivalent high-retention C18 for polar compounds).[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

-

Detection:

-

MS: ESI Positive, SIM mode (m/z 130.16 [M+H]⁺).

-

CAD: Nebulizer Temp 35°C, Power Function 1.0.

-

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.0 | 98 | 2 | Initial |

| 1.0 | 98 | 2 | Hold |

| 6.0 | 50 | 50 | Linear |

| 7.0 | 5 | 95 | Wash |

| 9.0 | 5 | 95 | Hold |

| 9.1 | 98 | 2 | Re-equilibrate |

| 12.0 | 98 | 2 | End |

Validation Criteria (Self-Validating):

-

System Suitability: The peak must elute with a capacity factor (

) > 1.5 to ensure separation from the solvent front (void volume). -

S/N Ratio: For LOQ determination, the signal-to-noise ratio must be > 10:1.[1]

-

Linearity:

over the range of 0.05% to 0.5% of the API concentration.

Protocol B: Chiral Separation (If Enantiomeric Purity is Required)

Since the C3 position is chiral, the impurity may exist as the (R)- or (S)- enantiomer.[1]

Part 3: Synthesis & Isolation of Reference Standard

If a commercial standard is unavailable, the impurity can be synthesized for qualification purposes.

Reaction: Tetrahydro-2H-pyran-3-carboxylic acid + SOCl₂ → Acid Chloride Acid Chloride + NH₃ (aq) → Tetrahydro-2H-pyran-3-carboxamide[1]

Step-by-Step Synthesis Protocol:

-

Activation: Dissolve 1.0 g of tetrahydro-2H-pyran-3-carboxylic acid in 10 mL DCM. Add 1.5 eq oxalyl chloride and a drop of DMF. Stir for 1 hour at RT.

-

Amidation: Evaporate solvent to obtain crude acid chloride. Re-dissolve in DCM and add dropwise to a stirred solution of 28% aqueous ammonia at 0°C.

-

Workup: Extract with DCM (3x). The product is highly water-soluble, so "salting out" the aqueous layer with NaCl is required before extraction.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (10% MeOH in DCM).

-

Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and MS.

Part 4: Case Study - The Ezetimibe Analog

While the guide focuses on the simple amide, researchers often encounter the substituted analog in late-stage APIs like Ezetimibe.

-

Compound: (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide (CAS 1296129-15-1).[1][3]

-

Relevance: This is a known degradation product ("Impurity 56") in Ezetimibe formulations.

-

Analytical Difference: Unlike the simple amide, this analog has strong UV absorbance at 254 nm due to the fluorophenyl rings.

-

Protocol Adjustment: For this specific analog, standard RP-HPLC with UV detection is sufficient.[1] The LC-MS method (Method A) described above remains valid but is not strictly necessary for detection.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak Detected | UV wavelength too high (>220 nm).[1] | Switch to CAD, ELSD, or MS detection. |

| Peak Elutes in Void | Column retention insufficient for polar amide. | Use a high-retention column (e.g., Waters T3, Phenomenex Luna Omega Polar).[1] Reduce organic start to 1-2%. |

| Split Peak | Diastereomer separation or rotamers. | If the molecule has multiple chiral centers (like the Ezetimibe analog), this indicates separation of isomers. Check chiral purity. |

| Low Sensitivity (MS) | Ion suppression from mobile phase. | Ensure mobile phase additives are volatile (Formic acid/Ammonium formate).[1] Avoid Phosphate buffers. |

References

-

PubChem. (2025).[1] (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide (Ezetimibe Impurity).[1] National Library of Medicine. [Link][1]

-

ICH Guidelines. (2006).[1][4] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5] [Link]

-

BuyersGuideChem. (2024).[1] Tetrahydro-2H-pyran-3-carboxamide Properties and Suppliers. [Link][1][6][7]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Tetrahydropyrans. [Link]

Sources

- 1. (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | C24H21F2NO3 | CID 71316708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. theclinivex.com [theclinivex.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. jpionline.org [jpionline.org]

- 6. Tetrahydro-2H-pyran-3-carboxamide | C6H11NO2 - BuyersGuideChem [buyersguidechem.com]

- 7. Tetrahydro-2H-pyran-3-carboxamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]

Technical Guide: Tetrahydro-2H-pyran-3-carboxamide as a Potential Building Block in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on tetrahydro-2H-pyran-3-carboxamide, a heterocyclic compound with potential, yet largely unexplored, applications in materials science. While primarily recognized as a degradation product of the cholesterol-lowering drug Ezetimibe, its inherent chemical functionalities suggest its prospective use as a monomer or scaffold in the synthesis of novel functional materials.[1][2][3][4] This guide provides a comprehensive overview of its physicochemical properties, potential applications, and hypothetical protocols for its integration into material synthesis workflows.

Compound Profile: Tetrahydro-2H-pyran-3-carboxamide

Tetrahydro-2H-pyran-3-carboxamide possesses a saturated six-membered oxygen-containing ring (a tetrahydropyran ring) with a carboxamide substituent at the 3-position. The specific stereoisomer most frequently discussed in the literature is (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide, a known impurity of Ezetimibe.[5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁F₂NO₃ | [7] |

| Molar Mass | 409.4 g/mol | [5] |

| Appearance | Solid | [8] |

| Stereochemistry | The central tetrahydropyran ring adopts a chair conformation. | [9] |

| Key Functional Groups | Carboxamide, Hydroxyl, Phenyl, Fluoro | [5] |

The presence of a reactive carboxamide group and a hydroxyl group, along with the stereochemically defined tetrahydropyran ring, makes this molecule an interesting candidate for polymerization and functionalization.[9]

Potential Applications in Materials Science

While direct applications of tetrahydro-2H-pyran-3-carboxamide in materials science are not yet established, the broader class of pyran derivatives has found utility in various fields, suggesting potential avenues for exploration.[10][11][12]

-

Polymer Synthesis: The carboxamide and hydroxyl functionalities could be leveraged for step-growth polymerization to form polyesters or polyamides. The rigid tetrahydropyran core could impart unique thermal and mechanical properties to the resulting polymers.

-

Functional Coatings and Films: The molecule's polarity and potential for hydrogen bonding could be exploited in the development of functional coatings with specific adhesion or barrier properties.

-

Biomaterials and Drug Delivery: Given its origin as a metabolite of a pharmaceutical compound, derivatives of tetrahydro-2H-pyran-3-carboxamide could be explored for creating biocompatible materials. A patent for dihydropyrrolopyridine inhibitors of ROR-gamma suggests that tetrahydropyran moieties can be dispersed in a polymer matrix or gel for controlled release.[13]

Hypothetical Protocols for Material Synthesis

The following protocols are proposed as starting points for researchers interested in exploring the use of tetrahydro-2H-pyran-3-carboxamide in materials science. These are foundational procedures that will require optimization based on experimental outcomes.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines a hypothetical procedure for the synthesis of a polyester using tetrahydro-2H-pyran-3-carboxamide as a diol monomer (leveraging its hydroxyl group and assuming a second hydroxyl group could be introduced or that it is copolymerized with another diol).

Workflow for Polyester Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN112557558B - Method for detecting SCH59566 impurity content in ezetimibe simvastatin tablets - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | C24H21F2NO3 | CID 71316708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cphi-online.com [cphi-online.com]

- 7. chembk.com [chembk.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. US9481674B1 - Dihydropyrrolopyridine inhibitors of ROR-gamma - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-carboxamide

Case ID: THP-3-AMIDE-PURIFICATION Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are attempting to purify tetrahydro-2H-pyran-3-carboxamide , a low-molecular-weight (MW ~129 Da), highly polar (LogP ~ -0.6), and non-UV-active molecule.[1][2]

This compound presents the "Perfect Storm" of purification challenges:

-

The Ghost Effect: It lacks a chromophore (no aromatic rings), making it invisible to standard UV detection at 254 nm.[1][2]

-

The Void Issue: Its high polarity causes it to elute in the void volume (dead time) of standard C18 columns.

-

The Aqueous Trap: It partitions strongly into water, making liquid-liquid extraction (LLE) difficult.[1][2]

This guide provides a modular troubleshooting approach to resolve these specific issues.

Module 1: Detection ("I can't see my compound")

User Issue: "I injected my sample, but the chromatogram is flat at 254 nm. At 210 nm, the baseline is too noisy to distinguish peaks."

Root Cause: The molecule lacks conjugated

Protocol A: Advanced Detection Strategies

If you have access to advanced detectors, switch immediately. If not, optimize UV.[1][2]

| Detector Type | Suitability | Notes |

| CAD / ELSD | Ideal | Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are "universal" detectors.[1][2][3] They detect mass, not light absorbance.[1][2] |

| MS (ESI+) | Excellent | Monitor m/z ~130 [M+H]⁺ and 152 [M+Na]⁺ .[1][2] The amide nitrogen protonates easily. |

| RI (Refractive Index) | Moderate | Only works with isocratic methods.[1][2] Drifts severely with gradients.[1][2] |

| Low-UV (205-210 nm) | Difficult | Requires "HPLC Grade Far UV" acetonitrile and phosphate buffers (transparent) rather than acetate/formate (absorb <210 nm).[1][2] |

Actionable Step: If you must use UV, switch your buffer to 10 mM Potassium Phosphate (pH 7.0) or 0.1% Phosphoric Acid .[1][2] Do not use Formic Acid or Acetic Acid, as they have high UV cutoffs that mask your peak at 210 nm.[1][2]

Module 2: Chromatography ("It elutes in the void volume")

User Issue: "I'm using a standard C18 column. The compound comes out immediately with the solvent front."

Root Cause: The "Like Dissolves Like" principle. Your compound is too polar (hydrophilic) to interact with the hydrophobic C18 chains.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar amides. It uses a polar stationary phase (Silica, Amide, Diol) and a high-organic mobile phase.[1][2] Water becomes the "strong" eluting solvent.[2][4][5]

Recommended Column: Amide-Bonded Silica (e.g., TSKgel Amide-80, XBridge Amide, or similar).[1][2]

-

Why? The amide functionality on the column interacts via hydrogen bonding with your analyte's amide group, providing superior retention compared to bare silica.

HILIC Gradient Protocol:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1][2]

-

Gradient:

-

0 min: 95% B (High organic forces retention)[1]

-

10 min: 50% B (Increasing water elutes the polar compound)

-

Alternative: C18-Aq (Polar-Embedded C18)

If you lack HILIC columns, use a C18-Aq or Polar-Embedded column.[1][2] These are compatible with 100% aqueous conditions and prevent "phase collapse" (dewetting), allowing you to start at 0% organic to maximize retention.[1]

Module 3: Isolation ("I can't get it out of the water")

User Issue: "I purified it, but now it's stuck in the aqueous mobile phase. Extraction with ethyl acetate yields nothing."

Root Cause: The partition coefficient (LogP < 0) favors the aqueous layer. Standard organic solvents (EtOAc, DCM) are too non-polar to pull the amide out of water efficiently.

Protocol B: "Salting Out" Extraction

-

Saturate the Aqueous Phase: Add solid NaCl to your aqueous fraction until no more dissolves.[2] This increases the ionic strength, forcing the organic amide out (the "Salting Out" effect).

-

Solvent Selection: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1][2]

-

Procedure: Extract 3x. Combine organic layers.

-

Drying: Dry over Na₂SO₄, filter, and rotary evaporate. Note: n-Butanol has a high boiling point (117°C); you will need a good vacuum pump and water bath at 50-60°C.[1][2]

Protocol C: Lyophilization (Freeze-Drying)

If extraction fails or forms an emulsion:

-

Flash freeze the aqueous fraction (ensure organic modifiers like ACN are removed via rotovap first).[1][2]

-

Lyophilize overnight.

-

Trituration: The resulting solid will contain buffer salts.[1][2] Add dry DCM or Acetone to the solid. The amide will dissolve; the salts will not. Filter and evaporate the filtrate.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying polar, non-UV active amides.

Figure 1: Decision Matrix for purification of polar, non-UV active amides. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates failure modes.[2]

FAQ: Frequently Asked Questions

Q1: Can I use Silica Flash Chromatography? A: Yes, but standard Hexane/EtOAc will likely fail (compound sticks to baseline).[1][2] Use DCM:Methanol (9:1 to 4:1) .[1][2] If the peak streaks, add 1% Triethylamine or Ammonium Hydroxide to the mobile phase to sharpen the amide peak.

Q2: The compound is an oil after drying. How do I get a solid? A: Polar amides often trap solvent via hydrogen bonding.[1][2]

-

Dissolve the oil in a minimum amount of DCM.[2]

-

Add a non-polar anti-solvent (e.g., Pentane or Diethyl Ether) dropwise until cloudy.[1][2]

-

Scratch the glass with a spatula or sonicate to induce crystallization.[1][2]

-

If it remains an oil, high-vacuum drying (>24 hours) with mild heat (40°C) is required.[1][2]

Q3: Is SFC (Supercritical Fluid Chromatography) an option? A: Absolutely.[1][2] SFC is excellent for polar compounds.[1][2] Use a 2-Ethylpyridine (2-EP) or Diol column with a gradient of CO₂ and Methanol (with 0.1% Ammonium Hydroxide).[1][2] The methanol co-solvent allows the polar amide to elute, and solvent removal is much faster than with aqueous HPLC.

References

-

PubChem. (2025).[1][2] Tetrahydro-2H-pyran-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1]

-

Waters Corporation. (2023).[1][2] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS.[Link]

-

Biotage. (2023).[1][2] Very polar compound purification using aqueous normal-phase flash column chromatography.[1][2][6][7][Link]

Sources

- 1. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxane-4-carboxamide | C6H11NO2 | CID 13197203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. biotage.com [biotage.com]

- 7. teledynelabs.com [teledynelabs.com]

Technical Guide: Troubleshooting Side Reactions in Pyran Carboxamide Synthesis

This technical guide addresses the specific challenges in synthesizing pyran carboxamides, focusing on the distinct reactivity profiles of saturated (tetrahydropyran) versus unsaturated (pyranone) scaffolds.

Audience: Medicinal Chemists, Process Chemists Scope: Mechanism-based troubleshooting for Tetrahydropyran (THP) and Pyranone carboxamide synthesis.[1]

Introduction: The Scaffold Dichotomy

In drug discovery, "pyran carboxamide" refers to two distinct chemical environments with opposing stability profiles. You must identify which regime your substrate occupies, as the side reactions are fundamentally different.

| Scaffold Type | Example Target | Primary Stability Risk | Key Side Reaction |

| Saturated (THP) | Tetrahydropyran-4-carboxamide | High (Stable Ring) | Activation Failure (N-acylurea formation, Hydrolysis) |

| Unsaturated (Pyranone) | 2-Oxo-2H-pyran-3-carboxamide | Low (Electrophilic Ring) | Nucleophilic Ring Opening (Transformation to Pyridones) |

Module A: The "Ring-Opening" Ambush (Pyranone Scaffolds)

Context: You are attempting to couple a primary amine to a 2-oxo-2H-pyran-3-carboxylic acid (or 4-oxo analog). Symptom: LCMS shows a product with the correct mass (or M-H₂O), but NMR reveals a loss of the pyranone characteristic signals. The product is likely a 2-pyridone , not a pyran amide.[1]

The Mechanism of Failure (ANRORC-like Pathway)

Unlike standard carboxylic acids, the pyranone ring is an electrophilic trap .[1] The C-6 position is susceptible to Michael-like addition by the amine nucleophile. If the carboxylate activation is slow, the amine will attack the ring instead.

Figure 1: Competitive Ring Transformation vs. Amidation

Caption: The "Ambush" mechanism where amine nucleophiles attack the pyranone ring (C-6) leading to ring transformation (pyridone formation) rather than the desired amide coupling.

Troubleshooting Protocol

Objective: Maximize the rate of amidation (

| Variable | Recommendation | Rationale |

| Coupling Agent | Use Mixed Anhydrides (IBCF) or HATU | Acid chlorides are often too harsh (HCl generation promotes degradation).[1] Slow activation (EDC) allows time for ring attack. Fast activation (HATU/IBCF) consumes the amine at the carboxylate first. |

| Base Choice | N-Methylmorpholine (NMM) or DIPEA | Avoid nucleophilic bases (DMAP, Pyridine) which can themselves attack the ring.[1] |

| Stoichiometry | 1.0 equiv Amine | Never use excess amine. Add amine slowly to the pre-activated acid. |

| Temperature | 0°C to -10°C | Ring opening has a higher activation energy; low temp favors the kinetic amidation product. |

Self-Validating Check:

-

NMR Diagnostic: Check the coupling constant of the ring protons.

Module B: Activation Efficiency (Tetrahydropyran Scaffolds)

Context: Synthesis of tetrahydropyran-4-carboxamides. Symptom: Low yield, formation of insoluble urea byproducts, or "M+18" peaks (hydrolysis).[1]

The N-Acylurea Dead End

The THP ring is sterically bulky (chair conformation). When using carbodiimides (EDC/DCC), the intermediate O-acylisourea may fail to react with the amine if the amine is hindered or the THP ring provides steric shielding. Instead, it rearranges to the stable, unreactive N-acylurea.

Figure 2: The Carbodiimide Rearrangement Trap

Caption: Without additives (HOBt/HOAt), the O-acylisourea intermediate rearranges to the unreactive N-acylurea side product, especially with sterically hindered THP acids.

Troubleshooting Protocol

Q: My product is contaminated with a urea byproduct that won't separate.

-

Cause: You likely formed the N-acylurea (covalent attachment of EDC to your substrate) or the reaction stalled.

-

Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

-

Why? T3P does not form N-acylurea byproducts. It is water-soluble during workup, leaving a clean organic phase.[1]

-

Q: I see a +18 mass peak (Acid starting material) after workup.

-

Cause: Hydrolysis of the active ester.[2] The THP oxygen can coordinate with water, making the active ester prone to hydrolysis if the solvent isn't strictly anhydrous.

-

Solution: Use Dichloromethane (DCM) rather than DMF (which is hard to dry completely).[1] Add molecular sieves to the reaction vessel.

Module C: Precursor Instability (Decarboxylation)[1]

Context: You are synthesizing the Tetrahydropyran-4-carboxylic acid starting material from a diester (e.g., via malonate alkylation). Issue: Loss of the carboxyl group during saponification/acidification.

-

Mechanism: 1,1-dicarboxylic acids (malonic acids) on a THP ring are prone to rapid decarboxylation upon heating in acid.[1]

-

Protocol:

-

Perform saponification (NaOH/MeOH).

-

Do not heat during the acidification step.

-

Acidify to pH 3 at 0°C .

-

Extract immediately. Prolonged exposure to low pH at room temp triggers decarboxylation to the simple tetrahydropyran (loss of CO₂).

-

References

-

Regioselective Synthesis of Pyran Carboxamides

-

Pyranone Ring Transformations (The "Ambush" Mechanism)

-

Amide Coupling Side Reactions (N-Acylurea)

- Title: Amide bond formation: beyond the myth of coupling reagents.

- Source: Chemical Society Reviews (2009).

-

URL:[Link]

-

Tetrahydropyran Synthesis & Decarboxylation

Sources

Technical Support Center: Recrystallization of Tetrahydro-2H-pyran-3-carboxamide

The following technical guide is structured as a Tier 3 Support Resource for the purification of tetrahydro-2H-pyran-3-carboxamide . It is designed to move beyond basic textbook instructions, addressing the specific physicochemical challenges posed by the tetrahydropyran (THP) ring's ether linkage and the primary amide's hydrogen-bonding network.

Case ID: THP-3-AMIDE-PURIFICATION Classification: Organic Synthesis / Purification Protocols Support Level: Senior Application Scientist

Technical Overview & Compound Profiling

Before initiating recrystallization, you must understand the "personality" of your molecule. Tetrahydro-2H-pyran-3-carboxamide presents a unique purification challenge due to its amphiphilic nature:

-

The Head (Amide Group): Highly polar, capable of strong intermolecular hydrogen bonding (donor and acceptor). This drives high melting points and poor solubility in non-polar solvents.

-

The Body (THP Ring): A cyclic ether with moderate lipophilicity and Lewis basicity (oxygen lone pairs).

The Challenge: This compound has a high tendency to "oil out" (phase separate as a liquid) rather than crystallize, especially if the solvent system is too polar or cools too rapidly. The ether oxygen can also coordinate with metal cations, carrying inorganic salts into the organic phase.

Solvent System Selection (The "Goldilocks" Zone)

We do not use random solvents. We select based on Dielectric Constant (

| Solvent System | Role | Suitability Rating | Technical Notes |

| Ethyl Acetate (EtOAc) | Primary Solvent | ⭐⭐⭐⭐⭐ (Excellent) | Best balance. Dissolves the THP ring well; moderate solubility for the amide at reflux. |

| Ethanol (EtOH) | Co-Solvent | ⭐⭐⭐⭐ (Good) | High solubility power. Use only if EtOAc fails to dissolve the solid at reflux. Risk of oiling out if used alone. |

| n-Heptane | Anti-Solvent | ⭐⭐⭐⭐⭐ (Excellent) | Preferred over hexanes due to higher boiling point (98°C), allowing for a wider temperature gradient during cooling. |

| Acetonitrile (MeCN) | Alternative | ⭐⭐⭐ (Fair) | Good for removing polar impurities, but high solubility often leads to low recovery yields. |

| Water | Impurity | ⚠️ AVOID | The amide is hygroscopic. Moisture promotes oiling out and hydrolysis to the carboxylic acid. |

Standard Operating Procedure (SOP): The Dual-Solvent Method

Objective: Obtain >98% purity crystals suitable for X-ray diffraction or biological assays.

Phase A: Dissolution & Hot Filtration

-

Charge the Flask: Place crude tetrahydro-2H-pyran-3-carboxamide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Primary Solvation: Add Ethyl Acetate (approx. 5 mL per gram of solid).

-

Reflux: Heat the mixture to a gentle reflux (approx. 77°C).

-

Checkpoint: If the solid does not dissolve after 10 minutes of reflux, add Ethanol dropwise through the condenser until clarity is achieved. Do not overdose.

-

-

Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., ammonium chloride from synthesis).

-

Why? Nucleation sites from dust/salts cause premature, uncontrolled precipitation.

-

Phase B: Controlled Crystallization

-

Re-equilibration: Return the filtrate to the heat source and bring back to a boil.

-

The Cloud Point: Add n-Heptane dropwise to the boiling solution until a persistent faint turbidity (cloudiness) is observed.

-

Clarification: Add one final drop of the polar solvent (EtOAc/EtOH) to just clear the turbidity.

-

Adiabatic Cooling: Remove from heat. Place the flask on a cork ring or wood block. Cover with an inverted beaker to prevent air drafts.

Phase C: Isolation

-

Harvest: Once at room temperature, cool at 4°C for 2 hours. Filter the white crystalline needles via vacuum filtration.

-

Wash: Wash the cake immediately with cold n-Heptane.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove trapped solvent from the lattice.

Visualization: Workflow Logic

The following diagram illustrates the critical decision nodes during the purification process.

Figure 1: Decision logic for the recrystallization of tetrahydro-2H-pyran-3-carboxamide, highlighting the critical loop for managing 'oiling out'.

Troubleshooting Guide (The "Oiling Out" Crisis)

The most frequent support ticket for this compound is: "My product turned into a sticky oil at the bottom of the flask."

| Symptom | Root Cause | Corrective Action |